

Spectroscopic data (NMR, mass spectrometry) of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

Cat. No.: B123343

[Get Quote](#)

Spectroscopic Profile of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the flavanone, **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**. Due to the absence of experimentally determined spectra in peer-reviewed literature, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation for the flavonoid class of molecules. This guide is intended to support researchers in the identification, characterization, and further investigation of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data for **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**. These values have been estimated based on data reported for structurally similar flavonoids and are intended for guidance and comparative purposes.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~12.5	s	-	5-OH
~9.5	br s	-	3-OH, 3'-OH
~6.90	d	2.0	H-2'
~6.85	d	8.5	H-5'
~6.75	dd	8.5, 2.0	H-6'
~6.10	d	2.5	H-6
~6.05	d	2.5	H-8
~5.40	d	12.0	H-2
~4.60	d	12.0	H-3
~3.80	s	-	4'-OCH ₃
~3.75	s	-	7-OCH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~196.0	C-4
~167.0	C-7
~164.0	C-5
~163.0	C-9
~148.0	C-4'
~147.0	C-3'
~129.0	C-1'
~118.0	C-6'
~115.0	C-5'
~111.0	C-2'
~103.0	C-10
~95.0	C-6
~94.0	C-8
~83.0	C-2
~72.0	C-3
~56.0	4'-OCH ₃
~55.5	7-OCH ₃

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)	Ion Type	Predicted Fragmentation Pathway
333.0974	[M+H] ⁺	Protonated molecular ion
315.0868	[M+H - H ₂ O] ⁺	Loss of water from the 3-hydroxyl group
297.0763	[M+H - 2H ₂ O] ⁺	Subsequent loss of water
179.0344	[¹ , ³ A+H] ⁺	Retro-Diels-Alder (RDA) fragmentation of the C-ring
153.0552	[¹ , ³ B] ⁺	Retro-Diels-Alder (RDA) fragmentation of the C-ring

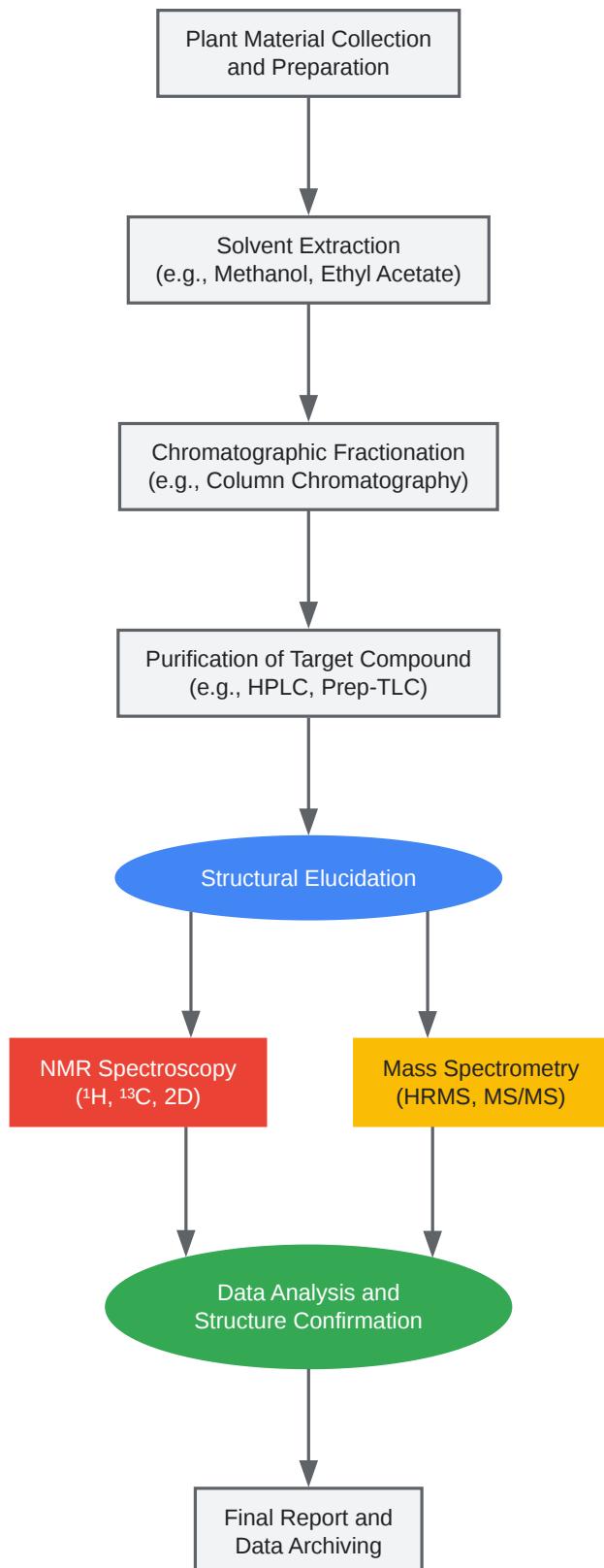
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids, including **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified flavanone in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or acetone-d₆ can be used depending on sample solubility.
- Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.

- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data with an exponential line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for ^1H NMR.
 - Process the data with an exponential line broadening of 1-2 Hz.
- 2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra as needed for complete structural elucidation using standard instrument parameters.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the purified flavanone (approximately 1-10 $\mu\text{g/mL}$) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
- LC-MS Analysis:
 - Inject the sample onto a C18 reversed-phase LC column.
 - Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
 - The flow rate is typically set between 0.2-0.5 mL/min.
- Mass Spectrometry Parameters (Positive Ion Mode ESI):

- Set the capillary voltage to 3-4 kV.
- Set the drying gas temperature to 300-350 °C.
- Set the nebulizer pressure to 30-50 psi.
- Acquire full scan mass spectra over a range of m/z 100-1000.
- For fragmentation studies (MS/MS), select the protonated molecular ion ($[M+H]^+$) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

Visualized Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a flavonoid compound from a natural source.

[Click to download full resolution via product page](#)

Caption: Workflow for Flavonoid Isolation and Analysis.

- To cite this document: BenchChem. [Spectroscopic data (NMR, mass spectrometry) of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123343#spectroscopic-data-nmr-mass-spectrometry-of-3-3-5-trihydroxy-4-7-dimethoxyflavanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com